molecular formula C25H45N3O3 B11114160 1,3-dimethyl-5-[(octadecylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-[(octadecylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11114160
M. Wt: 435.6 g/mol
InChI Key: ZFBGHIARGYTOSZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(octadecylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with dimethyl and octadecylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(octadecylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 1,3-dimethylbarbituric acid with octadecylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[(octadecylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octadecylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinetrione derivatives.

Scientific Research Applications

1,3-Dimethyl-5-[(octadecylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(octadecylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-(2-methylpropyl)-5-(2-propenyl)-

Uniqueness

1,3-Dimethyl-5-[(octadecylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the long octadecylamino chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.

Properties

Molecular Formula

C25H45N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(octadecyliminomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C25H45N3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-21-22-23(29)27(2)25(31)28(3)24(22)30/h21,29H,4-20H2,1-3H3

InChI Key

ZFBGHIARGYTOSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=CC1=C(N(C(=O)N(C1=O)C)C)O

Origin of Product

United States

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